![molecular formula C17H22F3NO3 B1532184 1-Boc-4-[3-(トリフルオロメチル)フェニル]-4-ヒドロキシピペリジン CAS No. 634464-86-1](/img/structure/B1532184.png)
1-Boc-4-[3-(トリフルオロメチル)フェニル]-4-ヒドロキシピペリジン
概要
説明
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom in the piperidine ring, enhancing the compound’s stability during synthetic processes. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学的研究の応用
Chemical Properties and Structure
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has the following chemical characteristics:
- Molecular Formula : C17H22F3NO3
- Molar Mass : 345.36 g/mol
- CAS Number : 634464-86-1
The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
Central Nervous System Disorders
The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Specifically, it has shown promise in:
- Alzheimer's Disease : Compounds similar to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine have been studied for their ability to inhibit enzymes associated with neurodegeneration, potentially offering therapeutic benefits in Alzheimer's disease management .
- Cognitive Impairment : Research indicates that such compounds may help mitigate cognitive decline by modulating neurotransmitter systems .
Metabolic Syndrome
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has been linked to the treatment of metabolic syndrome, which includes conditions like obesity and type 2 diabetes. The compound’s mechanism involves:
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a role in cortisol metabolism, and its inhibition can improve insulin sensitivity and reduce fat accumulation .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of compounds related to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is crucial for optimizing their pharmacological properties. Key findings from recent studies include:
These modifications demonstrate how slight changes in chemical structure can lead to significant variations in biological activity.
Case Study 1: Inhibitory Effects on CNS Targets
A study investigated the effects of a series of piperidine derivatives, including 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine, on various CNS targets. The findings suggested that these compounds could selectively inhibit neurotransmitter reuptake mechanisms, thereby enhancing synaptic transmission and potentially improving cognitive function .
Case Study 2: Metabolic Impact
Another research project focused on the metabolic effects of this compound in animal models of diabetes. Results indicated a significant reduction in blood glucose levels and improved lipid profiles, suggesting its potential as a therapeutic agent for managing metabolic disorders .
作用機序
Mode of Action
It’s known that this compound is derived from a c-h activation methodology developed by jin-quan yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . This suggests that the compound may interact with its targets through a palladium-mediated carbon-carbon bond formation process.
準備方法
The synthesis of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated piperidine intermediate in the presence of a palladium catalyst.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
化学反応の分析
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for hydroxylation, and bases for protection group introduction. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine can be compared with similar compounds such as:
1-Boc-4-phenyl-4-hydroxypiperidine: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity profiles.
1-Boc-4-[3-(trifluoromethyl)phenyl]piperidine: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall reactivity.
The presence of the trifluoromethyl group in 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine imparts unique properties, such as increased metabolic stability and enhanced biological activity, distinguishing it from other similar compounds .
生物活性
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a trifluoromethyl phenyl group, and a hydroxyl group. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and modulating biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydroxyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Molecular Docking Studies : Computational studies have shown that the compound can fit into active sites of enzymes, suggesting potential inhibitory effects on targets such as protein tyrosine phosphatases (PTP) and alpha-amylase .
Biological Activity and Therapeutic Potential
Research indicates that 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine exhibits several promising biological activities:
Antidiabetic Activity
Recent studies have highlighted its potential as a multitarget antidiabetic agent. For example, one study reported the synthesis of a stereopure derivative that demonstrated significant inhibition against key antidiabetic targets:
- α-glucosidase : IC50 = 6.28 μM
- α-amylase : IC50 = 4.58 μM
- PTP1B : IC50 = 0.91 μM
- DPPH (antioxidant assay) : IC50 = 2.36 μM .
These results suggest that the compound could be effective in managing blood glucose levels by inhibiting enzymes involved in carbohydrate metabolism.
Antioxidant Properties
The antioxidant activity of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has been evaluated using the DPPH assay. The observed IC50 values indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine:
- In Vitro Studies : In vitro assays have demonstrated significant enzyme inhibition, supporting the hypothesis that this compound can modulate metabolic pathways associated with diabetes.
- Molecular Docking Analysis : Docking studies revealed favorable interactions between the compound and target enzymes, indicating a strong potential for drug development .
- Toxicity Studies : Preliminary toxicity assessments in animal models showed no adverse effects at therapeutic doses, suggesting a favorable safety profile for further investigation .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine, it is useful to compare it with similar piperidine derivatives:
Compound Name | Structure | Key Activity | IC50 (μM) |
---|---|---|---|
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine | Structure | Antidiabetic | 0.91 (PTP1B) |
Tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidine | Structure | Antioxidant | 2.36 (DPPH) |
This table highlights the distinct activities and potency of various compounds within the same class.
特性
IUPAC Name |
tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)17(18,19)20/h4-6,11,23H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGBBWCXYDCSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678148 | |
Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634464-86-1 | |
Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。